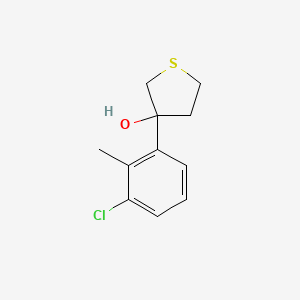
3-(3-Chloro-2-methylphenyl)thiolan-3-ol
Descripción
3-(3-Chloro-2-methylphenyl)thiolan-3-ol is a thiolane-based organic compound characterized by a substituted phenyl ring (3-chloro-2-methylphenyl) attached to the thiolane moiety. The thiolane ring (a five-membered sulfur-containing heterocycle) and the chloro-methyl-substituted aromatic group contribute to its unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-9(3-2-4-10(8)12)11(13)5-6-14-7-11/h2-4,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIECLPBCWDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following table compares key structural and functional differences between 3-(3-Chloro-2-methylphenyl)thiolan-3-ol and related compounds:
Key Observations :
- Substituent Position: The position of the chloro and methyl groups on the phenyl ring significantly impacts bioactivity. For example, the 3-chloro-2-methylphenyl group in the thienoquinoline derivative () enhances cytotoxicity, whereas the 2-methylphenyl variant in thiolan-3-ol () lacks reported bioactivity.
- Heterocyclic Core: Thiolane (saturated sulfur ring) vs. thiazole (unsaturated sulfur-nitrogen ring) vs. thienoquinoline (fused polycyclic system) alters solubility and target interactions. Thiazole derivatives () exhibit better solubility in organic solvents compared to thiolanes.
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Molecular Weight : Expected to be ~212–220 g/mol (based on thiolane derivatives with chloro-methylphenyl groups) .
- Solubility : Likely low aqueous solubility due to the hydrophobic thiolane and aromatic substituents, similar to 3-(2-Methylphenyl)thiolan-3-ol () and the thiazole derivative ().
- Synthetic Routes : Analogous to , thiolane derivatives are often synthesized via nucleophilic substitution or condensation reactions using halogenated precursors and catalysts like InCl3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


